molecular formula C23H23N9O4 B561825 N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine CAS No. 303173-39-9

N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine

Cat. No.: B561825
CAS No.: 303173-39-9
M. Wt: 492.514
InChI Key: UHVGJHQDVDVQHH-UNSNFXJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine” is a major adduct formed by the food-borne carcinogen, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), with DNA . PhIP is formed by the grilled cooking of certain foods such as meats, poultry, and fish .


Synthesis Analysis

The synthesis of this compound involves the metabolic activation of PhIP via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate. This intermediate is subsequently converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion, which reacts with DNA to form the adduct .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound have been described in the synthesis analysis section. The PhIP-nitrenium ion reacts with DNA to form the adduct .

Scientific Research Applications

Analysis of PhIP in Biological Matrices and Foodstuffs

Teunissen et al. (2010) provide an extensive review of analytical techniques for detecting PhIP and its metabolites in various matrices, highlighting the evolution of methodologies since PhIP's initial identification in 1986. The review emphasizes the importance of analyzing PhIP's bioactivated and detoxification products to understand its biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry is identified as the preferred method for its sensitivity and selectivity in detecting sub-pg/mL levels of PhIP and its metabolites in food products and biological samples, including plasma, urine, and feces (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Formation and Mitigation of PhIP

Zamora and Hidalgo (2015) discuss the formation mechanisms of PhIP in food, particularly through the Maillard reaction and lipid oxidation, and its fate in the presence of various compounds. Their review suggests that both carbohydrates and lipids can simultaneously contribute to the formation and elimination of PhIP in food, offering insights into potential mitigation strategies to reduce PhIP levels during cooking and food processing (Zamora & Hidalgo, 2015).

Biological Significance and Health Implications

The carcinogenic nature of PhIP and its role in human diet-related cancers is the focus of a critical review by Stavric (1994), which compares the mutagenic activity of HAAs like PhIP in laboratory assays to their potential health hazards in human diets. Stavric highlights the significant differences in exposure levels between experimental studies and actual human consumption, discussing the challenges in accurately assessing the health risks posed by trace levels of HAAs such as PhIP found in cooked meats (Stavric, 1994).

Mitigation Strategies Through Natural Compounds

Pingili et al. (2019) review the hepatoprotective and nephroprotective activities of chrysin, a flavonoid, against various toxic agents, including PhIP. They discuss the mechanisms through which chrysin exhibits its protective effects, such as antioxidant and anti-apoptotic activities, providing a potential approach to mitigate the toxic effects of PhIP and other carcinogens (Pingili, Pawar, Challa, Kodali, Koppula, & Toleti, 2019).

Mechanism of Action

Target of Action

The primary target of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine, also known as dG-C8-PhIP, is DNA . Specifically, it forms an adduct with deoxyguanosine (dG), a component of DNA .

Mode of Action

dG-C8-PhIP interacts with its target, DNA, by covalently binding to it . This binding occurs at the C8 position of deoxyguanosine, resulting in a DNA adduct . The formation of this adduct can lead to mutations in the DNA sequence .

Biochemical Pathways

The formation of the dG-C8-PhIP adduct is part of a larger biochemical pathway involving the metabolic activation of PhIP . PhIP is metabolically activated via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate . This intermediate is then converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion . This ion is what reacts with DNA to form the dG-C8-PhIP adduct .

Pharmacokinetics

The formation of the dg-c8-phip adduct suggests that it is bioavailable, as it is able to interact with dna within cells .

Result of Action

The formation of the dG-C8-PhIP adduct can lead to mutations in the DNA sequence . These mutations can include G→T transversions, G→A transitions, and G→C transversions . The presence of these mutations suggests that dG-C8-PhIP is mutagenic .

Action Environment

The action of dG-C8-PhIP can be influenced by various environmental factors. For example, the presence of certain enzymes, such as cytochrome P450s, N-acetyltransferases, and sulfotransferases, is necessary for the metabolic activation of PhIP and the subsequent formation of the dG-C8-PhIP adduct . Additionally, the sequence context of the DNA can influence the mutational frequency and specificity of dG-C8-PhIP .

Safety and Hazards

PhIP, the precursor of this compound, has been shown to induce tumors in the colon, prostate, and mammary glands of rats and is regarded as a potential human dietary carcinogen . Therefore, it’s reasonable to assume that this compound, being a DNA adduct formed by PhIP, may also pose significant health risks.

Future Directions

Future research could focus on further elucidating the mutagenic properties of this compound, particularly how the neighboring sequence context influences its mutational frequency and specificity . Additionally, developing more sensitive and precise methods for detecting and quantifying this adduct in DNA could be another important area of focus .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVGJHQDVDVQHH-UNSNFXJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747495
Record name 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303173-39-9
Record name 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.